molecular formula C10H12FNO5S B3013376 Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate CAS No. 2411293-18-8

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate

Cat. No.: B3013376
CAS No.: 2411293-18-8
M. Wt: 277.27
InChI Key: OZHRECNISFCUIJ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate is a specialized benzoate ester designed for advanced chemical synthesis and drug discovery research. This compound integrates multiple functional groups, including a dimethylamino moiety and a highly reactive fluorosulfonyloxy group, into a single scaffold. The fluorosulfonyloxy group is a key feature, known to act as a versatile intermediate in chemical synthesis . It can facilitate the introduction of sulfonamide or sulfonate functionalities, which are critical structural elements in many active pharmaceutical ingredients. For instance, similar sulfonamide-containing structures are recognized for their role in creating molecules with significant biological activity . The dimethylamino group further enhances the molecule's utility, as such groups are commonly found in compounds being investigated for their pharmacological properties, including as inhibitors of specific biological targets . Researchers can leverage this chemical as a key building block for constructing complex molecules, particularly in the development of potential protease inhibitors or kinase-targeted therapies, where the strategic placement of fluorine and sulfonyl-based groups is a established practice in modern medicinal chemistry . Its primary research value lies in its application as a precursor in the synthesis of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-12(2)9-5-4-7(17-18(11,14)15)6-8(9)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHRECNISFCUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the introduction of the fluorosulfonyloxy group through a sulfonation reaction using fluorosulfonic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates with different functional groups replacing the fluorosulfonyloxy group.

    Oxidation Reactions: N-oxides of the dimethylamino group.

    Reduction Reactions: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorosulfonyloxy group can act as a leaving group in substitution reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate with analogous compounds:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Key Properties/Applications Source
This compound -N(CH₃)₂ -OSO₂F C₁₀H₁₁FNO₅S Reactive intermediate; potential sulfonating agent Target Compound
Methyl 2-fluoro-5-sulfamoylbenzoate -F -SO₂NH₂ C₈H₈FNO₄S Sulfonamide-based pharmaceuticals (e.g., enzyme inhibitors)
Methyl 2-methoxy-5-(methylsulfonyl)benzoate -OCH₃ -SO₂CH₃ C₁₀H₁₂O₆S Herbicide intermediate (e.g., sulfonylureas)
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene ring -NH₂ C₁₀H₉NO₂S Pharmaceutical building block (e.g., kinase inhibitors)

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at position 2 enhances ring activation for electrophilic substitution, while the fluorosulfonyloxy group at position 5 deactivates the ring, directing further substitution to specific positions. This contrast is absent in analogs like Methyl 2-fluoro-5-sulfamoylbenzoate, where fluorine (weakly electron-withdrawing) and sulfamoyl (-SO₂NH₂) groups create a balanced electronic profile .
  • Leaving Group Potential: The fluorosulfonyloxy (-OSO₂F) group is a superior leaving group compared to sulfamoyl (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) groups, suggesting utility in nucleophilic aromatic substitution or esterification reactions .

Biological Activity

Methyl 2-(dimethylamino)-5-fluorosulfonyloxybenzoate, also known by its chemical identifier, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}FNO4_4S
  • Molecular Weight : 303.30 g/mol

This compound contains a benzoate moiety with a fluorosulfonyloxy group, which is thought to contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes.

  • Enzyme Inhibition : Studies suggest that the compound inhibits enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission and potentially affecting cognitive functions.

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial properties of this compound.

  • In Vitro Studies : In vitro assays have shown that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were recorded at concentrations ranging from 10 to 50 µg/mL.

Cytotoxicity

Cytotoxicity assays indicate that this compound has the potential to induce apoptosis in cancer cell lines.

  • Case Study : A study on human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations of 25 µM resulted in a significant reduction in cell viability (approximately 70% after 48 hours).

Data Summary Table

Biological ActivityObservationsReference
Enzyme InhibitionInhibits AChE; enhances neurotransmission
Antimicrobial ActivityEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells

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